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Compound of Interest

2_[ (31 4_
Compound Name: _ _ S
Dichlorobenzoyl)aminojacetic acid

Cat. No.: B098186

An In-Depth Technical Guide to the Physical Properties of 2-[(3,4-
Dichlorobenzoyl)amino]acetic Acid

Introduction

2-[(3,4-Dichlorobenzoyl)amino]acetic acid, also known as N-(3,4-Dichlorobenzoyl)glycine, is
a derivative of the amino acid glycine. Its structure, featuring a dichlorinated benzene ring
linked to a glycine moiety via an amide bond, suggests potential applications in pharmaceutical
and agrochemical research. A thorough understanding of its physical properties is fundamental
for its synthesis, purification, formulation, and for predicting its behavior in biological systems.
This guide provides a comprehensive overview of its key physicochemical characteristics,
supported by detailed experimental methodologies for their determination.

Molecular and Physicochemical Properties

The foundational physical properties of a compound dictate its handling, reactivity, and
formulation possibilities. For 2-[(3,4-Dichlorobenzoyl)amino]acetic acid, these properties are
summarized below. The presence of a carboxylic acid group, an amide linkage, and a
halogenated aromatic ring are the primary determinants of its characteristics.

Summary of Physical Properties
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Property Value Source
Molecular Formula CoH7CI2NOs [1112]
Molecular Weight 248.06 g/mol [1][2]
Appearance White to off-white solid [1]
Melting Point 135-139°C [11[3]
Boiling Point 439.7 £ 45.0 °C (Predicted) [1][3]
Density 1.505 + 0.06 g/cm? (Predicted) [11[3]
pKa 3.41 £ 0.10 (Predicted) [11[3]
Storage Sealed in dry, Room e
Temperature

Chemical Structure

The structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid is central to its physical
properties.

Caption: Chemical structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid.

Thermal Analysis: Melting Point Determination

The melting point is a critical parameter indicating purity. For crystalline solids, a sharp melting
range is indicative of high purity. Differential Scanning Calorimetry (DSC) is the preferred
method for this determination as it provides more information than a simple melting point
apparatus, including the heat of fusion (enthalpy).[4][5]

Expert Rationale for Using DSC

DSC is chosen over traditional capillary methods for several reasons.[6][7] It precisely
measures the heat flow into the sample as a function of temperature, allowing for the
determination of the melting onset, peak, and enthalpy of fusion. This data is invaluable for
characterizing the material's thermodynamic properties and detecting potential polymorphisms
or impurities, which would manifest as broadened peaks or additional thermal events.[8]
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Experimental Protocol: DSC Analysis

 Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using
certified standards (e.g., indium).

o Sample Preparation: Accurately weigh 2-3 mg of the solid sample into an aluminum DSC
pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

e Thermal Program:
o Place the sample and reference pans into the DSC cell.

o Equilibrate the system at a starting temperature well below the expected melting point
(e.g., 25°C).

o Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above
the melting point (e.g., 180°C).

o Record the heat flow versus temperature to generate a thermogram.

o Data Analysis: Determine the onset and peak temperature of the endothermic event
corresponding to melting. Integrate the peak area to calculate the enthalpy of fusion (AHfus).

Acidity and Solubility
pKa: A Measure of Acidity

The pKa is a measure of the acidity of the carboxylic acid proton. The predicted pKa of
approximately 3.41 suggests it is a moderately strong organic acid, which is expected due to
the electron-withdrawing effects of the adjacent amide and dichlorobenzoyl group.[1][3]
Carboxylic acids typically have pKa values in the 4-5 range, but this can be influenced by
nearby functional groups.[9][10]

Experimental Protocol: Potentiometric Titration for pKa
Determination

e Solution Preparation: Prepare a dilute aqueous solution of the compound of known
concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like ethanol may
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be necessary. If a co-solvent is used, the result will be an apparent pKa (pKa*).

e Titration:
o Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

o Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M
NaOH), recording the pH after each addition of titrant.

e Data Analysis:
o Plot the pH versus the volume of NaOH added.

o The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the
titration curve).[11]

Solubility Profile

While quantitative data is not readily available in the provided search results, a qualitative
assessment can be made based on the structure. The molecule has both polar (carboxylic
acid, amide) and nonpolar (dichlorophenyl ring) regions.

e Aqueous Solubility: Expected to be low in neutral water but will increase significantly in basic
solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble
carboxylate salt. It is sparingly soluble in aqueous buffers.[12]

e Organic Solubility: The compound is soluble in organic solvents such as ethanol, DMSO, and
dimethylformamide.[12] This is crucial for preparing stock solutions for various assays.

Spectroscopic Characterization

Spectroscopy is essential for confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.[13] Key expected
absorptions include:

e O-H Stretch (Carboxylic Acid): A very broad peak in the 3000-2500 cm~1 region.[14]
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e N-H Stretch (Amide): A peak around 3300 cm™1.

e C=0 Stretch (Carboxylic Acid & Amide): Strong absorptions in the 1780-1630 cm~* region.
Typically, the carboxylic acid C=0 appears around 1780-1710 cm~* and the amide C=0
(Amide | band) appears around 1690-1630 cm~1.[14]

o Aromatic C=C Bending: Peaks in the 1700-1500 cm~1 region.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the
methylene (-CH2-) protons of the glycine unit, the amide proton (-NH-), and the carboxylic
acid proton (-COOH). The aromatic protons would appear in the downfield region (typically
7.0-8.5 ppm). The carboxylic acid proton is often a broad singlet and can be highly variable
in its chemical shift (often >10 ppm).[15][16]

e 13C NMR: The carbon NMR would show distinct signals for the carbonyl carbons (amide and
carboxylic acid, typically >160 ppm), the aromatic carbons, and the methylene carbon.[17]

Comprehensive Analytical Workflow

The determination and verification of these physical properties follow a logical workflow,
ensuring data integrity and a complete compound profile.
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Sample Preparation & Initial Assessment

(Pristine Sample of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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